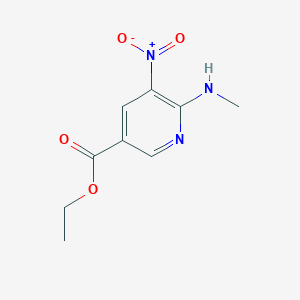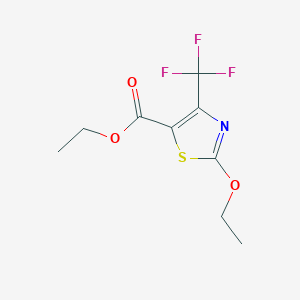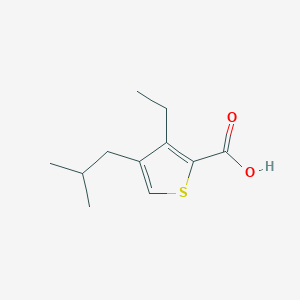
3-Ethyl-4-isobutylthiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-4-isobutylthiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with ethyl and isobutyl groups at positions 3 and 4, respectively, and a carboxylic acid group at position 2. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-isobutylthiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction typically requires a base such as sodium ethoxide and is conducted under reflux conditions.
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethyl-4-isobutylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; conducted in anhydrous conditions.
Substitution: Electrophiles such as halogens, nitrating agents; conducted under acidic or basic conditions.
Major Products:
Oxidation: Thiophene-2,5-dicarboxylic acid.
Reduction: 3-Ethyl-4-isobutyl-thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-4-isobutylthiophene-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active thiophene derivatives.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Wirkmechanismus
The mechanism of action of 3-Ethyl-4-isobutylthiophene-2-carboxylic acid involves its interaction with various molecular targets. The thiophene ring can interact with biological macromolecules, altering their function. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The specific pathways involved depend on the biological context and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness: 3-Ethyl-4-isobutylthiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Eigenschaften
Molekularformel |
C11H16O2S |
|---|---|
Molekulargewicht |
212.31 g/mol |
IUPAC-Name |
3-ethyl-4-(2-methylpropyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H16O2S/c1-4-9-8(5-7(2)3)6-14-10(9)11(12)13/h6-7H,4-5H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
MWIURHBZSHVXNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(SC=C1CC(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
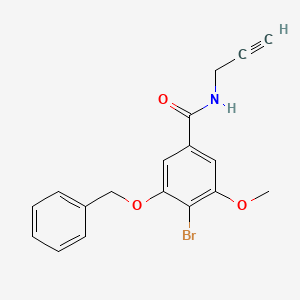
![5-[4-(3,4-Dimethoxybenzoyl)-1-piperazinyl]oxindol](/img/structure/B8398191.png)
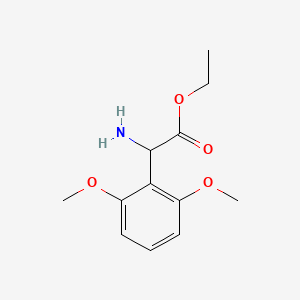

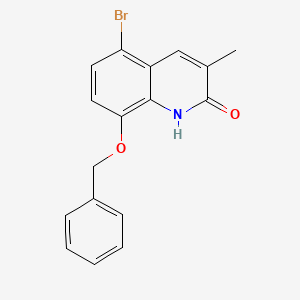
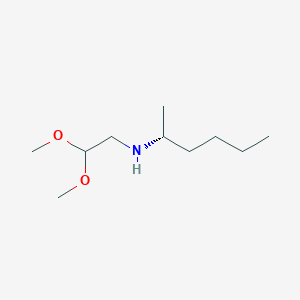
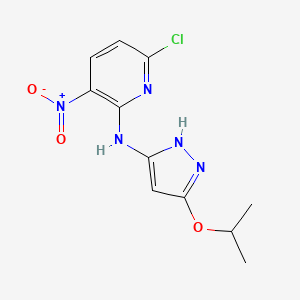
![Spiro[4.5]dec-7-yl-methanol](/img/structure/B8398219.png)
![3-[2,3-o-(1-Methylethylidene)pentofuranosyl]-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B8398225.png)
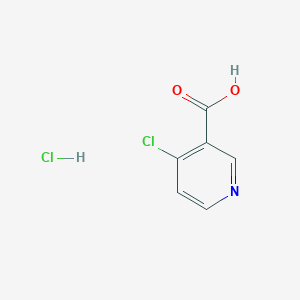
![N-[(Cyclohexyloxy)carbonyl]glycine](/img/structure/B8398261.png)
